![molecular formula C8H7NO5 B152208 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid CAS No. 859964-08-2](/img/structure/B152208.png)
5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
Overview
Description
“5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” is a chemical compound with the molecular formula C8H7NO5 . It is also known by the synonyms “1,3-Benzenedicarboxylic acid,5-amino-2-hydroxy” and "5-amino-2-hydroxyisophthalic acid" .
Synthesis Analysis
The synthesis of “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” can be achieved through various methods, including the reaction of 5-nitrosalicylic acid with hydrazine hydrate, the condensation of salicylaldehyde with malonic acid, and the reaction of 5-nitrosalicylic acid with nitrous acid.
Molecular Structure Analysis
The molecular structure of “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” consists of a benzene ring substituted with two carboxylic acid groups, one amino group, and one hydroxy group .
Chemical Reactions Analysis
As a dicarboxylic acid, “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” can undergo typical acid-base reactions. It can also participate in condensation reactions with amines to form amides .
Physical And Chemical Properties Analysis
“5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” is a powder with a molecular weight of 197.14500 . The exact values for its density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Pharmaceutical Applications: Inflammatory Bowel Disease Treatment
Mesalazine-3-carboxylic Acid: is primarily used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease . It acts as an anti-inflammatory agent by direct contact with the intestines. The compound’s efficacy in treating IBD has led to its inclusion in the World Health Organization’s List of Essential Medicines .
Analytical Chemistry: HPLC Fluorimetric Derivatization
In analytical chemistry, 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid is used in high-performance liquid chromatography (HPLC) for the determination of mesalazine in human plasma. It involves a fluorimetric derivatization process, which is a critical step in prototype pharmacokinetic studies .
Organic Synthesis: Reactant for Heterocyclic Compounds
The compound serves as an important reactant in the synthesis of heterocyclic compounds, such as pyrazoles and imidazoles. These compounds have various applications, including drug development and other biologically active compounds.
Material Science: Polymer Synthesis
5-Aminoisophthalic acid: , a derivative of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid , can be used to prepare polymers like poly(benzimidazole-co-aniline) through condensation polymerization. These polymers have potential applications in advanced material sciences .
Biochemical Research: Proteomics
In proteomics, Mesalazine-3-carboxylic Acid is utilized as a biochemical for research purposes. Its molecular structure is leveraged in studies to understand protein functions and interactions within biological systems .
Antioxidant and Anti-cancer Research
The compound has shown antioxidant properties, which are beneficial in combating oxidative stress, a factor in various chronic diseases. Additionally, it has been explored for its anti-cancer properties, providing a potential avenue for cancer treatment research.
Safety And Hazards
The safety information for “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-amino-2-hydroxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQHDDDGHXOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606581 | |
Record name | 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid | |
CAS RN |
859964-08-2 | |
Record name | 5-Amino-2-hydroxyisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859964082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-2-HYDROXYISOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT7NAC346 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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